(2S)-2-{[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-2-{[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]carbamoyl}ethyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl](methyl)amino}-3-methyl-N-[(2S)-3-methyl-2-(methylamino)butanoyl]butanamide
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Overview
Description
The compound “(2S)-2-{(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-2-{[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]carbamoyl}ethyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-ylamino}-3-methyl-N-[(2S)-3-methyl-2-(methylamino)butanoyl]butanamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of various intermediate compounds. Typical synthetic routes may include:
Formation of the pyrrolidine ring: This step may involve the cyclization of a suitable precursor.
Introduction of the thiazole ring: This could be achieved through a condensation reaction with a thiazole derivative.
Methoxylation and methylation:
Coupling reactions: The final steps may involve coupling reactions to assemble the various fragments of the molecule.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The methoxy groups may be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups may be reduced to alcohols.
Substitution: The amino groups may undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions will depend on the specific conditions used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
The compound may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of the compound will depend on its specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the body to exert its effects. Detailed studies, such as molecular docking and biochemical assays, are typically conducted to elucidate the mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other complex organic molecules with similar functional groups and structural features. Examples may include:
- **(2S)-2-{(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-2-{[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]carbamoyl}ethyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-ylamino}-3-methyl-N-[(2S)-3-methyl-2-(methylamino)butanoyl]butanamide analogs.
Other thiazole-containing compounds: .
Uniqueness
The uniqueness of the compound may lie in its specific combination of functional groups and structural features, which may confer unique properties and applications.
Properties
Molecular Formula |
C41H66N6O6S |
---|---|
Molecular Weight |
771.1 g/mol |
IUPAC Name |
(2S)-N-[(2S)-2-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]-3-methyl-2-(methylamino)butanamide |
InChI |
InChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)35(26(4)5)40(51)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(41-43-20-22-54-41)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50,51)/t27-,28+,30-,31-,32+,34-,35-,36-,37+/m0/s1 |
InChI Key |
VXFWBBRRMOHFGR-UUFHNPECSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)NC |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(C(C)C)C(=O)NC(=O)C(C(C)C)NC |
Origin of Product |
United States |
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